(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Description
Historical Context of Cinchona Alkaloid Research
The story of Cinchona alkaloids begins with the Cinchona tree, native to the Andean forests of South America. wikipedia.org The medicinal properties of its bark, known as Peruvian Bark or Jesuit's Bark, were introduced to Europe in the 17th century. cam.ac.uknih.gov For centuries, the powdered bark was the only effective treatment for malaria, a discovery of immense historical importance. wikipedia.orgbiointerfaceresearch.com
The scientific era of Cinchona research was launched in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated the primary active alkaloids from the bark: quinine (B1679958) and cinchonine (B1669041). wikipedia.orgcam.ac.uk This breakthrough paved the way for the standardized use of these compounds and sparked intensive research into the chemistry of Cinchona alkaloids. cam.ac.uk Over time, other related alkaloids were identified, including quinidine (B1679956) and cinchonidine. researchgate.netcam.ac.uk The demand for these compounds, particularly quinine, was so great during the height of European colonialism that it led to expeditions to smuggle Cinchona seeds and establish plantations in other parts of the world, such as India and Java. wikipedia.org While the total synthesis of quinine was a celebrated milestone in organic chemistry, achieved formally by R.B. Woodward and W.E. Doering in 1944, Cinchona bark remains the only economically practical source for these alkaloids. wikipedia.orgwikipedia.org
Hydroquinidine as a Cinchona Alkaloid Derivative
Hydroquinidine, also known as dihydroquinidine (B8771983), is a naturally occurring Cinchona alkaloid, though it is considered a minor alkaloid compared to quinine, quinidine, cinchonine, and cinchonidine. researchgate.netwikipedia.orgnih.gov It is classified as a quinoline (B57606) alkaloid and is structurally derived from quinidine. ncats.iobiointerfaceresearch.com Specifically, it is the dihydro-derivative of quinidine, meaning it contains two additional hydrogen atoms. ncats.io
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₂O₂ | nih.gov |
| Molar Mass | 326.43 g/mol | nih.govtargetmol.com |
| Melting Point | 169-172 °C | wikipedia.orgchemicalbook.com |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | nih.gov |
| CAS Number | 1435-55-8 | wikipedia.orgnih.gov |
| Specific Rotation [α]D | +226° (c=2, ethanol) | wikipedia.org |
The Cinchona alkaloids share a common core structure, which consists of a quinoline ring system linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge at the C9 position. researchgate.nethmdb.ca The major alkaloids exist as two pairs of diastereomers: quinine is the diastereomer of quinidine, and cinchonine is the diastereomer of cinchonidine. nih.govresearchgate.net The key difference between the pairs is the presence of a methoxy (B1213986) group on the quinoline ring in quinine and quinidine, which is absent in cinchonine and cinchonidine. cam.ac.uk
Hydroquinidine is structurally very similar to quinidine. The only difference is that the vinyl group at the C3 position of the quinuclidine ring in quinidine is reduced to an ethyl group in Hydroquinidine. ncats.ionih.gov This hydrogenation is the source of the "dihydro" or "hydro" prefix in its name. Similarly, hydroquinine (B45883) (or dihydroquinine) is the corresponding dihydro-derivative of quinine. rsc.orgmedchemexpress.com Quinidine and quinine are stereoisomers, differing in the configuration at the C8 and C9 stereocenters. researchgate.netnih.gov This stereochemical difference is preserved in their hydrogenated derivatives, Hydroquinidine and hydroquinine.
| Compound | Core Structure | Substituent at C6' (Quinoline) | Substituent at C3 (Quinuclidine) | Stereochemistry at C8/C9 |
|---|---|---|---|---|
| Quinine | Quinoline-Quinuclidine | -OCH₃ | -CH=CH₂ (Vinyl) | (8S,9R) |
| Quinidine | Quinoline-Quinuclidine | -OCH₃ | -CH=CH₂ (Vinyl) | (8R,9S) |
| Hydroquinine | Quinoline-Quinuclidine | -OCH₃ | -CH₂CH₃ (Ethyl) | (8S,9R) |
| Hydroquinidine | Quinoline-Quinuclidine | -OCH₃ | -CH₂CH₃ (Ethyl) | (8R,9S) |
Scope and Significance of Academic Research on Hydroquinidine
Academic research on Hydroquinidine spans several scientific disciplines, primarily pharmacology and synthetic organic chemistry.
In pharmacology and medical research, Hydroquinidine is known as a Class Ia antiarrhythmic agent. wikipedia.orgncats.io Its mechanism of action involves blocking cardiac ion channels, specifically the fast inward sodium current and certain potassium currents. patsnap.com This modulation of ion flow alters the cardiac action potential, increasing its duration and prolonging the QT interval on an electrocardiogram. ncats.iopatsnap.com A significant body of research has focused on its potential utility in managing certain inherited cardiac channelopathies, such as Brugada syndrome. nih.govnih.govoup.com Studies have investigated its efficacy in preventing life-threatening ventricular arrhythmias in high-risk patients. nih.gov Research also explores its electrophysiological effects on the heart to better understand its antiarrhythmic mechanisms. nih.gov
In the realm of organic chemistry, Cinchona alkaloids, including Hydroquinidine, are highly valued as part of the "chiral pool." nih.gov Their inherent chirality makes them and their derivatives powerful tools in asymmetric synthesis. researchgate.net Derivatives of Hydroquinidine are used as chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. wikipedia.orgmdpi.com For example, derivatives are used as chiral ligands in important reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org The development of catalysts derived from these alkaloids is an active area of research, aiming to create efficient and environmentally friendly methods for producing chiral N-heterocycles and other complex molecules. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1435-55-8 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-NBGVHYBESA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
1435-55-8 522-66-7 |
physical_description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
Stereochemistry and Chiral Properties of Hydroquinidine
Chiral Centers and Configuration Analysis
Chirality is a fundamental property of hydroquinidine, arising from the presence of multiple stereogenic centers. A chiral center is typically a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. rsc.orgnih.gov The spatial arrangement of these groups around a chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an absolute configuration of either 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left). rsc.org
Hydroquinidine possesses several chiral centers within its bicyclic quinuclidine (B89598) ring system and at the carbon atom connecting the quinoline (B57606) and quinuclidine moieties. The systematic IUPAC name for hydroquinidine precisely describes the configuration at these centers: (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol. mdpi.com Another common nomenclature for cinchona alkaloids designates the stereochemistry as (8R,9S)-10,11-Dihydro-6'-methoxycinchonan-9-ol. sigmaaldrich.commdpi.com
The specific configuration at each chiral center is crucial for the molecule's three-dimensional shape and its interactions with other chiral molecules, which is the basis for its application in asymmetric synthesis.
| Chiral Center | IUPAC Configuration | Cinchona Alkaloid Nomenclature |
| Carbon connecting quinoline and quinuclidine | S | 9S |
| Quinuclidine bridgehead carbon | R | 8R |
| Other quinuclidine carbons | 2R, 4S, 5R | N/A |
Conformational Analysis of Hydroquinidine
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sigmaaldrich.com These different arrangements are known as conformers.
In the isolated environment of the gas phase, the intrinsic conformational preferences of a molecule can be studied without the influence of solvent. Studies using laser-induced fluorescence and IR/UV double-resonance spectroscopy combined with density functional theory (DFT) calculations have shown that hydroquinidine exists in two stable, isoenergetic conformers. nih.gov
These conformers are characterized as being similar to the most stable "cis-γ-open" form of quinine (B1679958). nih.gov The primary structural difference between these two dominant conformers lies in the spatial position of the ethyl group attached to the quinuclidine ring. nih.gov This indicates that even in the absence of external interactions, the flexibility of the ethyl group allows the molecule to adopt multiple low-energy shapes. nih.gov
The conformational landscape of a molecule can change significantly in solution compared to the gas phase due to interactions with solvent molecules. While specific studies on the solution-phase conformational dynamics of hydroquinidine are not extensively detailed in the reviewed literature, the principles can be understood through standard analytical techniques.
Pseudoenantiomeric Relationships with Hydroquinine (B45883)
Hydroquinidine and hydroquinine are pseudoenantiomers. This means they are diastereomers (stereoisomers that are not mirror images) but have configurations at their main chiral centers (C8 and C9) that are opposite, making them "almost" mirror images. Hydroquinidine has an (8R,9S) configuration, while hydroquinine has an (8S,9R) configuration.
| Property | Hydroquinidine | Hydroquinine |
| C8 Configuration | R | S |
| C9 Configuration | S | R |
| Gas-Phase Conformations | Two isoenergetic open conformers | Two isoenergetic open conformers |
| Key Differentiating Feature | Position of the ethyl substituent | Position of the ethyl substituent |
Chirality in Hydroquinidine-Imprinted Polymers for Molecular Recognition
Molecular imprinting is a technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with cavities that are specifically designed to recognize and bind a target molecule. rsc.orgmdpi.com When a chiral molecule like hydroquinidine is used as the template during the polymerization process, the resulting MIP will have recognition sites that are complementary in shape and functionality to that specific enantiomer. nih.gov
The process involves several key components: mdpi.com
Template: The target molecule (in this case, hydroquinidine).
Functional Monomer: A polymerizable molecule that has functional groups capable of interacting with the template (e.g., through hydrogen bonding or ionic interactions). Methacrylic acid is a common example.
Cross-linker: A molecule that forms the polymer network around the template-monomer complex. Ethylene (B1197577) glycol dimethacrylate (EGDMA) is frequently used.
Initiator: A compound that starts the polymerization reaction.
Porogen: A solvent that dissolves all the components and helps to form a porous polymer structure.
After polymerization, the hydroquinidine template is removed, leaving behind chiral cavities that can selectively rebind hydroquinidine from a mixture. rsc.orgnih.gov This ability for chiral recognition makes these custom polymers valuable in applications such as separating enantiomers, creating selective sensors, and in catalysis. nih.govmdpi.com Given that hydroquinidine and its derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis, the development of MIPs templated with hydroquinidine offers a pathway to create robust, reusable materials for enantioselective processes. sigmaaldrich.commdpi.com
Advanced Analytical Chemistry Techniques for Hydroquinidine Characterization
Spectroscopic Characterization Methods
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a suite of techniques for the detailed analysis of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones in the analytical characterization of hydroquinidine, each providing unique insights into its molecular architecture and behavior.
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the number and electronic environment of specific nuclei, such as hydrogen (¹H). slideshare.net
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural elucidation of hydroquinidine. slideshare.net By analyzing the chemical shifts, integration, and spin-spin coupling patterns of the proton signals, the precise arrangement of atoms within the molecule can be determined. slideshare.net The ¹H NMR spectrum provides a unique fingerprint for the molecule, allowing for its unambiguous identification. For instance, specific signals in the spectrum can be assigned to the protons of the quinoline (B57606) ring system and the quinuclidine (B89598) moiety, confirming the compound's identity. chemicalbook.com
Beyond structural confirmation, ¹H NMR is also a valuable quantitative tool. nih.govmdpi.com Quantitative ¹H NMR (qNMR) can be used to determine the concentration of hydroquinidine in a sample by comparing the integral of an analyte's signal to that of a certified reference standard. mdpi.com This method has been successfully applied to the analysis of mixtures containing quinidine (B1679956) and its dihydro derivative, hydroquinidine, demonstrating its utility in assessing the purity of such pharmaceutical substances. nih.gov The technique's accuracy and precision make it suitable for high-throughput analysis in industrial settings. nih.gov
¹H NMR Spectral Data for Hydroquinidine Hydrochloride (400 MHz in CDCl₃)
| Assignment | Shift (ppm) |
|---|---|
| A | 11.7 |
| B | 8.665 |
| C | 7.692 |
This table presents selected assigned chemical shifts from the ¹H NMR spectrum of hydroquinidine hydrochloride, illustrating how specific protons in the molecule resonate at distinct frequencies. chemicalbook.com
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule's vibrations. mdpi.com It is particularly useful for identifying the functional groups present in a compound, as different bonds (e.g., O-H, N-H, C=O) vibrate at characteristic frequencies. mdpi.comijpca.org
To understand the intrinsic conformational properties of hydroquinidine, free from solvent effects, gas-phase studies are employed. IR/UV double-resonance spectroscopy is a sophisticated technique used for this purpose. nih.govnih.gov In a study of jet-cooled hydroquinidine, this method revealed that the molecule exists in two distinct, isoenergetic conformations in the gas phase. nih.gov These conformers are similar to the most stable form of quinine (B1679958) and differ primarily in the spatial position of the ethyl group attached to the quinuclidine ring. nih.gov This research highlights the subtle structural differences that can be discerned using advanced spectroscopic techniques. nih.gov
Key Findings from Gas-Phase Spectroscopy of Hydroquinidine
| Technique | Key Finding | Reference |
|---|---|---|
| IR/UV Double-Resonance Spectroscopy | Identified two isoenergetic conformers in the gas phase. | nih.gov |
| Laser-Induced Fluorescence | Observed differences between the two conformers in the electronic spectrum. | nih.gov |
| Computational Chemistry (DFT) | Calculations supported the experimental finding of two identical-energy conformers. | nih.gov |
Summary of research findings on the gas-phase structure of hydroquinidine, demonstrating the synergy between different spectroscopic and computational methods. nih.gov
Vibrational Circular Dichroism (VCD) is an extension of IR spectroscopy that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is exceptionally sensitive to the three-dimensional structure of a molecule, making it a powerful tool for determining the absolute configuration and conformational properties of chiral compounds in solution. wikipedia.orgnih.govnih.gov The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. youtube.com For pharmaceuticals of moderate size, including antiarrhythmic drugs related to hydroquinidine like quinidine, VCD spectroscopy has been used to identify the absolute configuration and the most abundant conformations in non-aqueous solutions. nih.gov This information is crucial as the biological activity of a drug often resides in only one enantiomer. youtube.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. researchgate.net It is a widely used technique for both quantitative analysis and for studying interactions between molecules. nih.govsci-hub.se
For quantification, UV-Vis spectroscopy relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. nih.gov By preparing a series of standard solutions of hydroquinidine with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed. nih.govijpras.comresearchgate.net The concentration of hydroquinidine in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. nih.gov This method is valued for its simplicity, speed, and cost-effectiveness. nih.govnih.gov
UV-Vis spectroscopy is also instrumental in studying how hydroquinidine interacts with other molecules, such as biological macromolecules like proteins or DNA. nih.gov When a small molecule like hydroquinidine binds to a larger molecule, changes in the electronic environment can occur, leading to shifts in the UV-Vis absorption spectrum (e.g., hypochromism or hyperchromism). mdpi.com By monitoring these spectral changes upon titration with the interacting partner, valuable information about the binding mechanism, stoichiometry, and binding strength can be obtained. mdpi.comnih.gov
Applications of UV-Vis Spectroscopy for Hydroquinidine
| Application | Principle | Information Obtained |
|---|---|---|
| Quantification | Beer-Lambert Law: Absorbance is proportional to concentration. | Concentration of hydroquinidine in bulk or pharmaceutical forms. nih.gov |
| Interaction Studies | Monitoring changes in absorbance (hypochromism/hyperchromism) upon binding to another molecule. | Evidence of binding, binding mode (e.g., intercalation with DNA), and binding constants. nih.govmdpi.com |
This table summarizes the main applications of UV-Vis spectroscopy in the analysis of hydroquinidine, highlighting its dual role in quantification and the study of molecular interactions.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of hydroquinidine. It provides highly accurate mass measurements, which are critical for determining the elemental composition and for identifying the molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for analyzing hydroquinidine in complex mixtures.
Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of hydroquinidine for MS analysis. In positive ionization mode, hydroquinidine typically forms a protonated molecule, [M+H]⁺. nih.gov The exact mass of this ion can be measured with high resolution using analyzers like Time-of-Flight (TOF). For hydroquinidine (C₂₀H₂₆N₂O₂), the theoretical monoisotopic mass is 326.1994 g/mol . nih.gov High-resolution mass spectrometry can confirm this mass with exceptional accuracy.
Tandem mass spectrometry (MS/MS or MS²) is employed to further probe the structure of the compound. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. For hydroquinidine, fragmentation often occurs around the quinuclidine and quinoline ring systems, yielding specific ions that help confirm its identity. nih.govchemicalbook.com
| Parameter | Details |
|---|---|
| Instrument Type | Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 327.2067 |
| Precursor Adduct | [M+H]⁺ |
| Collision Energy | 10 eV |
| Top 5 Fragment Peaks (m/z) | 327.2051, 309.1968, 186.0867, 160.0741, 184.0764 |
Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used for detecting fluorescent molecules. mdpi.commdpi.com Given that the quinoline moiety in hydroquinidine is a fluorophore, LIF can be employed for its detection at very low concentrations. The technique involves exciting the molecule with a laser at a specific wavelength that corresponds to an electronic absorption band, and then detecting the emitted fluorescence at a longer wavelength. When combined with separation techniques like capillary electrophoresis (CE), CE-LIF provides a powerful method for analyzing minute quantities of Cinchona alkaloids and their metabolites. For instance, CE-LIF has been successfully used to determine the quantity of (3S)-3-hydroxy quinidine, a metabolite of the related compound quinidine, in microsomal incubation mixtures with a detection limit in the nanogram per milliliter range. nih.gov This demonstrates the applicability of LIF for sensitive detection in complex biological matrices. nih.gov
Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive ionization technique used in spectroscopy. wikipedia.org It involves a multi-step process where a molecule is first excited to an intermediate electronic state by absorbing one or more photons from a tunable laser. wikipedia.orgaps.org Subsequently, it absorbs one or more additional photons to surpass its ionization potential, generating an ion that can be detected by a mass spectrometer. The signal is dramatically enhanced when the laser wavelength is tuned to a real electronic transition, making REMPI a powerful spectroscopic tool. wikipedia.orgaps.org While specific REMPI studies on hydroquinidine are not prevalent, the technique is well-suited for detailed spectroscopic investigation of complex molecules, providing information on rotational and vibrational structures that might be inaccessible with single-photon methods. wikipedia.orgnih.gov
Chromatographic Separation and Analysis
Chromatography is the cornerstone of analytical chemistry for hydroquinidine, enabling its separation from related compounds, determination of purity, and quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis of hydroquinidine. jidps.com It is essential for determining the purity of the bulk drug substance and for quantitative analysis in pharmaceutical formulations. jidps.comnih.gov A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. jidps.com
Impurity profiling is a critical application of HPLC in pharmaceutical analysis. researchgate.netchromatographyonline.com This process involves detecting, identifying, and quantifying any impurities present in the drug substance, which may include starting materials, by-products, intermediates, and degradation products. chromatographyonline.comnih.gov Developing a robust HPLC method requires careful optimization of parameters such as the column type, mobile phase composition, pH, and detector wavelength to ensure adequate separation of all potential impurities from the main hydroquinidine peak. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (25:75 v/v) |
| Flow Rate | 0.8 ml/min |
| Detection | UV at 254 nm |
| Retention Time | ~2.589 min |
Hydroquinidine is a diastereomer of hydroquinine (B45883) and exists as one of four diastereomers of 10,11-dihydro-6'-methoxycinchonan-9-ol. The separation of these closely related stereoisomers is a significant analytical challenge. Chiral chromatography is the technique specifically designed for this purpose. youtube.comyoutube.com This method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. youtube.comregistech.com
The mechanism of chiral recognition often involves a "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the analyte and the CSP for separation to be effective. youtube.com While standard reversed-phase columns may fail to resolve these isomers, specialized chiral columns or techniques like ion-pairing chromatography with specific reagents can be successful. nih.gov The successful development of a chiral separation method is crucial for controlling the stereochemical purity of hydroquinidine. nih.govnih.gov
Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate analytes from a complex matrix, concentrate them, and remove interfering substances before chromatographic analysis. nih.govpharmtech.com This is particularly important when analyzing hydroquinidine in biological fluids like plasma or serum. nih.gov The SPE process involves four key steps:
Conditioning: The sorbent is wetted with an organic solvent and then equilibrated with an aqueous solution to prepare it for sample interaction. youtube.com
Loading: The sample containing hydroquinidine is passed through the sorbent bed, where hydroquinidine is retained. youtube.com
Washing: Interfering compounds are washed away with a solvent that does not elute the analyte. youtube.com
Eluting: A strong solvent is used to desorb hydroquinidine from the sorbent, resulting in a cleaner, more concentrated sample for analysis. youtube.com
Automated online SPE systems coupled directly to an HPLC can streamline this process, providing high recovery rates (e.g., 97.1-99.4% for quinidine) and excellent reproducibility for routine analysis. nih.gov The choice of SPE sorbent, such as a polymeric reversed-phase material, is critical and must be optimized for the specific application. nih.govcsbsju.edu
Analytical Method Development and Validation for Hydroquinidine
The development and validation of an analytical method are required to ensure that it is suitable for its intended purpose. upm-inc.comresearchgate.net A validated method provides confidence that the results generated are accurate, reliable, and reproducible. emerypharma.com The validation process involves evaluating several key performance characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH). sysrevpharm.org
For a typical HPLC method for hydroquinidine, validation would include:
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. sysrevpharm.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). jidps.comsysrevpharm.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. derpharmachemica.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. jidps.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sysrevpharm.org
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govemerypharma.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate), providing an indication of its reliability during normal usage. jidps.com
| Validation Parameter | Description and Typical Acceptance Criteria |
|---|---|
| Accuracy | Expressed as percent recovery. Typically 98-102%. |
| Precision | Expressed as Relative Standard Deviation (%RSD). Typically ≤ 2%. |
| Specificity | Peak purity and resolution from other components must be demonstrated. Resolution (Rs) > 2. |
| Linearity | Assessed by the correlation coefficient (r²). Typically r² ≥ 0.999. |
| Range | Defined by the linearity study, e.g., 20-60 µg/mL. |
| LOD / LOQ | Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or standard deviation of the response. |
| Robustness | %RSD of results should remain low after minor changes to method parameters (e.g., flow rate ± 5%). |
Structure Activity Relationships Sar and Mechanistic Investigations of Hydroquinidine
Principles of Structure-Activity Relationship Analysis in Chemical Biology
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and pharmacology that explores the link between the chemical structure of a molecule and its resulting biological activity. wikipedia.orgnumberanalytics.com The core principle of SAR is that the biological effect of a compound is determined by its molecular structure. numberanalytics.com By systematically altering parts of a molecule and observing the subsequent changes in its biological effects, scientists can identify the key structural features, or pharmacophores, that are crucial for its interaction with biological targets like receptors or enzymes. numberanalytics.compharmacologymentor.com
The analysis of SAR is a cornerstone of drug discovery and development, aiming to optimize lead compounds to enhance their potency and selectivity for a specific target. numberanalytics.compharmacologymentor.comdrugdesign.org This process involves making progressive alterations to a reference compound, such as removing, adding, or replacing specific molecular fragments, and then testing how these structural variations affect biological activity. drugdesign.org For instance, if a modification leads to inactivity, the original functional group is considered essential for binding. drugdesign.org
Key concepts within SAR analysis include:
Molecular Modification : The deliberate alteration of a molecule's structure to observe changes in biological activity. pharmacologymentor.com
Quantitative Structure-Activity Relationship (QSAR) : The use of statistical and computational methods to create mathematical models that quantitatively link chemical structure to biological activity. wikipedia.orgpharmacologymentor.com
Scaffold Hopping : Modifying the core structure (scaffold) of a molecule to create new compounds with similar or improved properties. pharmacologymentor.com
Ultimately, SAR studies, combining computational and laboratory techniques, provide a comprehensive approach to optimizing the interaction between a drug molecule and its biological target, guiding the design of more effective and targeted therapies. pharmacologymentor.comdrugdesign.org
Elucidation of Hydroquinidine SARs through Chemical Modifications
Hydroquinidine is a chemical analog of quinidine (B1679956), differing structurally by the reduction of the vinyl group on the quinuclidine (B89598) ring to an ethyl group. nih.govnih.gov This seemingly minor modification is a key aspect of its structure-activity relationship. The study of hydroquinidine alongside quinidine and its metabolites provides significant insight into how structural changes in this class of compounds affect their electrophysiological properties.
In a comparative in vitro study using canine Purkinje fibers, the effects of quinidine, its major metabolites (3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, 2'-oxoquinidinone), and hydroquinidine (referred to as dihydroquinidine) were examined. nih.gov The research highlighted that hydroquinidine is not merely an impurity but an active compound with a distinct electrophysiological profile. nih.gov
The study revealed that both hydroquinidine and quinidine, along with metabolites 3-hydroxyquinidine (B22111) and O-desmethylquinidine, significantly prolonged the action potential duration (APD). nih.gov This indicates that the core quinoline (B57606) and quinuclidine structures are essential for this activity, while modifications at the vinyl group (as in hydroquinidine) or hydroxylation (as in 3-hydroxyquinidine) retain or even modulate this effect. nih.gov Conversely, the metabolite quinidine-N-oxide did not cause significant depression of the action potential's maximum upstroke slope (Vmax), suggesting that oxidation at the quinuclidine nitrogen diminishes its sodium channel blocking activity. nih.gov
| Compound | Effect on Vmax (Sodium Channel Block) | Effect on APD90 (Potassium Channel Block) |
| Hydroquinidine | Significant depression at short cycle lengths | Significant prolongation at long cycle lengths |
| Quinidine | Significant depression at short cycle lengths | Significant prolongation at long cycle lengths |
| 3-Hydroxyquinidine | Significant depression at short cycle lengths | Significant prolongation at long cycle lengths |
| O-Desmethylquinidine | Significant depression at short cycle lengths | Significant prolongation at long cycle lengths |
| Quinidine-N-Oxide | No significant depression | Significant prolongation at long cycle lengths |
| 2'-Oxoquinidinone | Significant depression at short cycle lengths | Significant prolongation at long cycle lengths |
| Data derived from a comparative study on canine Purkinje fibers, showing the effects of a 10 µM concentration of each compound. nih.gov |
These findings demonstrate that the antiarrhythmic activity is sensitive to structural changes. The conversion of the vinyl group of quinidine to the ethyl group of hydroquinidine maintains the compound's ability to modulate key cardiac ion channels, contributing to its distinct therapeutic profile. nih.gov The mechanism of action for hydroquinidine in certain specific cardiac conditions remains an area of ongoing investigation. nih.gov
In Vitro and Pre-clinical Mechanistic Studies of Hydroquinidine Interactions
The antiarrhythmic properties of hydroquinidine stem from its complex interactions with various cardiac ion channels. patsnap.com Its mechanism is primarily attributed to the modulation of sodium (Na+) and potassium (K+) channels, which collectively alters the electrophysiological properties of cardiac cells. patsnap.compatsnap.com Pre-clinical and in vitro studies have been crucial in dissecting these interactions.
Hydroquinidine is classified as a Class Ia antiarrhythmic agent, a group characterized by its dual action on cardiac ion channels. nih.govpatsnap.com Its primary electrophysiological effects are the blockade of sodium channels and the prolongation of the cardiac action potential through the inhibition of potassium channels. patsnap.compatsnap.com
A principal mechanism of hydroquinidine is the inhibition of the fast inward sodium current (INa), which is responsible for the rapid depolarization (phase 0) of the cardiac action potential. patsnap.comnih.gov By blocking these sodium channels, hydroquinidine reduces the maximum rate of rise of the action potential (Vmax), which in turn decreases the excitability and conduction velocity of cardiac cells. patsnap.com This action helps to stabilize the cardiac membrane and suppress the abnormal rapid depolarizations that can initiate arrhythmias. patsnap.compatsnap.com
Like its parent compound quinidine, hydroquinidine's block of sodium channels is use-dependent, meaning the block becomes more pronounced at faster heart rates. nih.gov In experimental models using canine Purkinje fibers, hydroquinidine demonstrated significant depression of Vmax, particularly at short basic cycle lengths, which is consistent with potent sodium channel blockade. nih.gov This effect is a hallmark of Class I antiarrhythmic drugs and is central to their therapeutic action. nih.govucl.ac.uk
In addition to its effects on sodium channels, hydroquinidine also significantly impacts cardiac repolarization by blocking several types of potassium channels. patsnap.compatsnap.com It inhibits the delayed rectifier potassium currents, both the rapid (IKr) and slow (IKs) components. patsnap.com These currents are critical for phase 3 repolarization of the action potential. nih.govhku.hknih.gov By blocking IKr and IKs, hydroquinidine prolongs the duration of the action potential (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram. patsnap.com This extended refractory period helps to prevent the re-entrant circuits that underlie many tachyarrhythmias. patsnap.comnih.gov
Studies in canine Purkinje fibers have shown that hydroquinidine is a potent prolonger of the APD, especially at slower stimulation rates. nih.gov The blockade of the transient outward potassium current (Ito) is another component of its action. jacc.org The Ito current contributes to the early phase of repolarization (phase 1), and its inhibition by hydroquinidine is thought to be a key mechanism of its efficacy in treating arrhythmias associated with conditions like Brugada syndrome, where an imbalance of repolarizing and depolarizing currents is implicated. hku.hkjacc.org
| Cardiac Ion Channel | Role in Action Potential | Effect of Hydroquinidine Blockade |
| INa (Fast Sodium Current) | Phase 0 Depolarization | Decreases rate of depolarization (Vmax), slows conduction |
| IKr (Rapid Delayed Rectifier K+ Current) | Phase 3 Repolarization | Prolongs action potential duration |
| IKs (Slow Delayed Rectifier K+ Current) | Phase 3 Repolarization | Prolongs action potential duration, especially at faster heart rates |
| Ito (Transient Outward K+ Current) | Phase 1 (Early) Repolarization | Contributes to action potential prolongation, restores current balance |
| This table summarizes the general functions of key cardiac ion channels and the impact of their blockade by hydroquinidine based on established electrophysiological principles. patsnap.comnih.govhku.hkjacc.org |
Interaction with Cellular Ion Gradients and Membrane Potential
Hydroquinidine, a known ion channel blocker, exerts its biological effects in part by directly influencing the fundamental electrochemical properties of the cell membrane. nih.gov Its activity is linked to the alteration of cellular ion gradients and the transmembrane potential. nih.gov Ion channels are crucial for maintaining the resting membrane potential and for a multitude of cellular processes, including proliferation and differentiation. researchgate.netnih.gov The modulation of these channels by hydroquinidine is a key aspect of its mechanism of action. By blocking specific ion channels, hydroquinidine disrupts the normal flow of ions such as potassium across the cell membrane. researchgate.netnih.gov This interference leads to changes in the electrical potential difference between the interior and exterior of the cell, which can, in turn, affect various downstream cellular functions and signaling pathways. nih.govnih.gov
Biochemical Pathways and Enzyme Systems Modulation (Non-Human, In Vitro)
In non-human systems, specifically in the bacterium Pseudomonas aeruginosa, hydroquinidine has been shown to inhibit the arginine deiminase (ADI) pathway. nih.govport.ac.uk This metabolic pathway is crucial for the bacterium's survival, particularly under acidic conditions, and serves as a source of ATP. researchgate.net Research has demonstrated that treatment with hydroquinidine leads to the significant downregulation of the messenger RNA (mRNA) expression of the core genes within the ADI operon. port.ac.uk This includes the genes arcA, arcB, arcC, and arcD, which encode the key enzymes and the transporter of the pathway. nih.govport.ac.uk The suppression of these genes disrupts arginine metabolism, highlighting a specific antimicrobial mechanism of action. nih.govresearchgate.net This inhibitory effect on the ADI pathway has been identified as a potential molecular target for hydroquinidine's activity against multidrug-resistant strains of P. aeruginosa. port.ac.uk
Table 1: Effect of Hydroquinidine on Arginine Deiminase (ADI) Pathway Genes in P. aeruginosa
| Gene | Encoded Protein | Function in ADI Pathway | Effect of Hydroquinidine | Reference |
| arcA | Arginine Deiminase | Converts arginine to citrulline | Downregulation | nih.govport.ac.uk |
| arcB | Ornithine Transcarbamylase | Converts citrulline and phosphate (B84403) to ornithine and carbamoyl (B1232498) phosphate | Downregulation | nih.govport.ac.uk |
| arcC | Carbamate Kinase | Generates ATP from carbamoyl phosphate and ADP | Downregulation | nih.govport.ac.uk |
| arcD | Arginine/Ornithine Antiporter | Transports arginine into the cell and ornithine out | Downregulation | nih.govport.ac.uk |
Hydroquinidine modulates the expression and abundance of key proteins that regulate the cell cycle. nih.gov In studies using human breast cancer (MCF-7) cells, proteomic analysis revealed that hydroquinidine treatment leads to a significantly lower abundance of several critical cell cycle proteins. nih.govresearchgate.net Among the downregulated proteins are Cyclin-Dependent Kinase 1 (CDK1), Minichromosome Maintenance Complex Component 2 (MCM2), and Minichromosome Maintenance Complex Component 7 (MCM7). nih.govresearchgate.net
CDK1 is a master regulator that, in complex with cyclins, drives the transition from the G2 phase to mitosis. mdpi.com Its inhibition is known to suppress cancer cell viability and induce G2/M arrest. nih.gov The MCM2-7 complex is essential for the initiation of DNA replication, and its components, including MCM2 and MCM7, are crucial for ensuring that DNA is replicated only once per cell cycle. nih.gov The downregulation of these proteins by hydroquinidine provides a mechanistic basis for its observed antiproliferative effects, as it directly interferes with the machinery controlling cell division and DNA synthesis. nih.govresearchgate.net
Proteomic studies have been instrumental in dissecting the molecular basis of hydroquinidine's effects on cancer cells. nih.gov In-depth analysis of breast cancer (MCF-7) and ovarian cancer (SKOV-3) cells treated with hydroquinidine identified a significant number of differentially abundant (DA) proteins. nih.govresearchgate.net These analyses provide a broad overview of the cellular processes perturbed by the compound.
In MCF-7 cells, proteins found to be significantly low-abundant included not only the cell cycle regulators CDK1, MCM2, and MCM7, but also proteasome subunits (PSMB5, PSMC2) and several members of the 14-3-3 protein family (YWHAH, YWHAQ, YWHAB). nih.govresearchgate.net Conversely, pathways related to apoptosis and ferroptosis were found to be activated. researchgate.net In SKOV-3 cells, the profile of downregulated proteins included Ribonucleoside-diphosphate reductase subunit M2 (RRM2), proteasome subunits (PSMD2, PSME2), cyclooxygenase enzymes (COX2), and CDK6. nih.govresearchgate.net This observed proteome alteration offers a mechanistic explanation for the growth-limiting impact of hydroquinidine at the cellular level. researchgate.net
Table 2: Selected Downregulated Proteins in Cancer Cell Lines Following Hydroquinidine Treatment
| Cell Line | Protein | General Function | Reference |
| MCF-7 | CDK1 | Cell Cycle Regulation (G2/M Transition) | nih.govresearchgate.net |
| MCM2 | DNA Replication Licensing | nih.govresearchgate.net | |
| MCM7 | DNA Replication Licensing | nih.govresearchgate.net | |
| PSMB5 | Proteasome Function | nih.govresearchgate.net | |
| YWHAH | Signal Transduction, Cell Cycle | nih.gov | |
| SKOV-3 | RRM2 | DNA Synthesis | nih.govresearchgate.net |
| PSMD2 | Proteasome Function | nih.govresearchgate.net | |
| CDK6 | Cell Cycle Regulation (G1 Phase) | nih.gov | |
| COX2 | Inflammation, Proliferation | nih.gov |
Pre-clinical Antineoplastic Activity Mechanisms (In Vitro Models)
Hydroquinidine demonstrates significant antineoplastic activity in various in vitro cancer models by directly inhibiting cell proliferation and inducing programmed cell death (apoptosis). nih.govnih.gov This dual mechanism has been observed across multiple cancer cell lines, including breast (MCF-7), ovarian (SKOV-3), non-small cell lung (A549), and glioblastoma multiforme (GBM) cells. nih.govresearchgate.netnih.gov
In MCF-7 breast cancer cells, treatment with hydroquinidine resulted in a significant decrease in the rate of cell division (a 1.26-fold decrease) and a concomitant 2.2-fold increase in the number of apoptotic cells compared to untreated controls. nih.gov Similarly, in A549 lung cancer cells, hydroquinidine inhibited cell growth by decreasing the proliferation rate while increasing cell death. researchgate.netnih.gov This effect was associated with the downregulation of genes involved in cell division and survival and the upregulation of genes that promote cell cycle arrest and apoptosis. researchgate.netnih.gov
Furthermore, hydroquinidine has shown a potent anti-carcinogenic effect in both temozolomide (B1682018) (TMZ)-sensitive and TMZ-resistant GBM cells. nih.govresearchgate.net Its application led to a significant increase in apoptosis and a decrease in proliferation, suggesting its potential to overcome certain forms of chemotherapy resistance. nih.govresearchgate.net These findings collectively underscore that the inhibition of proliferation and the induction of apoptosis are primary mechanisms of hydroquinidine's anticancer activity in preclinical models. nih.govnih.gov
Table 3: Summary of Hydroquinidine's In Vitro Antineoplastic Effects
| Cell Line | Cancer Type | Observed Effects | Reference |
| MCF-7 | Breast Cancer | Inhibition of proliferation, Induction of apoptosis | nih.gov |
| SKOV-3 | Ovarian Cancer | Inhibition of cell cycle, Induction of apoptosis | nih.gov |
| A549 | Non-small Cell Lung Cancer | Inhibition of proliferation, Induction of cell death, Decreased colony formation | researchgate.netnih.gov |
| U87-MG | Glioblastoma | Inhibition of proliferation, Induction of apoptosis | nih.govresearchgate.net |
| TMZ-resistant U87 | Glioblastoma | Inhibition of proliferation, Induction of apoptosis | nih.govresearchgate.net |
Anti-Migratory Effects in Cancer Cell Lines
Hydroquinidine has demonstrated significant anti-migratory effects across various cancer cell lines, suggesting its potential in curbing cancer metastasis. Research has shown that hydroquinidine can inhibit the migration of non-small cell lung cancer (A549), breast cancer (MCF-7), and ovarian cancer (SKOV-3) cells. nih.govnih.gov
In studies involving the A549 non-small cell lung cancer cell line, hydroquinidine was found to have a notable anti-migratory effect. nih.govresearchgate.net Similarly, its impact on gynecological cancers has been highlighted, with significant reductions in cell migration observed in both breast and ovarian cancer cell lines. nih.gov
A study on MCF-7 breast cancer cells revealed that treatment with hydroquinidine resulted in a 1.6-fold reduction in migration capacity. nih.govresearchgate.net The effect was even more pronounced in SKOV-3 ovarian cancer cells, where treatment with 0.2 mM of hydroquinidine led to a striking 19-fold decrease in migration. nih.gov These findings underscore the compound's potent ability to interfere with the cellular mechanisms that enable cancer cells to migrate.
Interactive Table: Anti-Migratory Effects of Hydroquinidine on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | Fold Decrease in Migration | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | Not Specified | Significant | nih.govresearchgate.net |
| MCF-7 | Breast Adenocarcinoma | 0.2 mM | 1.6-fold | nih.govresearchgate.net |
| SKOV-3 | Ovarian Adenocarcinoma | 0.2 mM | 19-fold | nih.gov |
Modulation of Gene Expression Profiles in Cancer Cells
The anti-cancer activities of hydroquinidine are further understood through its ability to modulate gene and protein expression profiles in cancer cells. Investigations have shown that the compound can alter the expression of genes and proteins crucial for cell division, survival, and apoptosis. nih.govnih.govnih.gov
In non-small cell lung cancer A549 cells, treatment with hydroquinidine led to a broad-spectrum change in gene expression. nih.gov Specifically, genes involved in cell division and survival were downregulated, while those that promote cell cycle arrest and apoptosis were upregulated. nih.govresearchgate.net
More detailed proteomic analyses have been conducted on breast (MCF-7) and ovarian (SKOV-3) cancer cells, revealing specific proteins whose expression is altered by hydroquinidine treatment. nih.govnih.govtubitak.gov.tr In MCF-7 cells, a number of proteins involved in cell cycle progression and regulation were found to be low-abundant after treatment. nih.govnih.gov A similar trend of protein downregulation was observed in SKOV-3 cells. nih.govnih.gov
Interestingly, a comparison of the proteomes of both MCF-7 and SKOV-3 cells after treatment identified a set of commonly regulated proteins, as well as proteins that showed cancer-specific expression changes. nih.gov
Interactive Table: Proteins with Low Abundance Following Hydroquinidine Treatment
| Cell Line | Low-Abundant Proteins | Reference |
|---|---|---|
| MCF-7 | CDK1, PSMB5, PSMC2, MCM2, MCM7, YWHAH, YWHAQ, YWHAB | nih.govnih.gov |
| SKOV-3 | RRM2, PSMD2, PSME2, COX2, COX4l1, CDK6 | nih.govnih.gov |
Interactive Table: Commonly Regulated Proteins in MCF-7 and SKOV-3 Cells
| Regulation | Protein | Reference |
|---|---|---|
| Low-Abundant | EIF4G1, PLS1, MT-CO2 | nih.gov |
| High-Abundant | RAB2A, OAT, SQSTM1 | nih.gov |
Computational Modeling and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Conformers
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. DFT calculations are based on the principle that the properties of a molecule can be determined from its electron density.
The core of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density. By solving the Kohn-Sham equations, DFT can provide insights into various molecular characteristics, including:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of a molecule.
Electronic Properties: Calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Spectroscopic Properties: Simulating vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy.
For a molecule like hydroquinidine, DFT calculations would allow researchers to determine its optimal conformation, analyze its electronic structure, and predict its reactivity, providing a theoretical foundation for its observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical and statistical tools that correlate the chemical structure of a compound with its biological activity. The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. These models are a cornerstone of modern drug discovery, enabling the prediction of the activity of novel or untested compounds.
The development of a QSAR model involves several key steps:
Data Set Collection: A set of molecules with known biological activities (e.g., inhibitory concentrations) is compiled.
Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (like lipophilicity, electronic effects, and steric parameters) or be derived from the 2D or 3D structure of the molecule.
Model Building: A mathematical equation is generated using statistical methods like multiple linear regression or machine learning algorithms to create a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Validation: The predictive power of the model is rigorously tested to ensure it is robust and can accurately predict the activity of new compounds.
In the context of hydroquinidine and its analogs, QSAR modeling could be employed to identify the key structural features responsible for its anti-migratory and cytotoxic effects. By understanding which parts of the molecule are most important for its activity, medicinal chemists can design new derivatives with potentially enhanced potency and better pharmacological profiles.
Applications of Hydroquinidine in Asymmetric Catalysis
Hydroquinidine as an Organocatalyst and Chiral Ligand
Hydroquinidine and its derivatives serve as highly versatile catalysts for a broad spectrum of enantioselective reactions. buchler-gmbh.com As an organocatalyst, hydroquinidine often functions as a bifunctional catalyst. The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base or Lewis base, activating the substrate, while the C9-hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, orienting a second reactant and controlling the stereochemical outcome of the reaction. This dual activation model is central to its efficacy in many catalytic cycles.
In addition to its role as a metal-free organocatalyst, hydroquinidine is extensively used as a chiral ligand in metal-catalyzed asymmetric synthesis. buchler-gmbh.com The alkaloid can coordinate to a metal center, creating a chiral environment that directs the enantioselectivity of the transformation. buchler-gmbh.com Perhaps the most famous application of hydroquinidine derivatives as ligands is in the Sharpless asymmetric dihydroxylation and aminohydroxylation reactions. buchler-gmbh.commdpi.com Dimeric derivatives of dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL, are particularly effective ligands, expanding the scope of reactions to include Michael additions, fluorinations, and sulfenylations. buchler-gmbh.combuchler-gmbh.com The availability of both hydroquinidine and its pseudo-enantiomer, hydroquinine (B45883), is a significant advantage, as it allows for the targeted synthesis of either enantiomer of a desired product. buchler-gmbh.com
Enantioselective Reactions Catalyzed by Hydroquinidine and its Derivatives
The unique structural and chemical properties of hydroquinidine have been harnessed to achieve high levels of enantioselectivity in numerous organic reactions.
The direct enantioselective α-hydroxylation of carbonyl compounds is a fundamental transformation for producing optically active α-hydroxy carbonyl motifs, which are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.orgdicp.ac.cn Organocatalysis using Cinchona alkaloids has proven to be an effective strategy for this purpose. acs.org
Research has demonstrated that dihydroquinine, the pseudo-enantiomer of hydroquinidine, can effectively catalyze the α-hydroxylation of various β-keto esters using cumene (B47948) hydroperoxide (CHP) as the terminal oxidant. acs.org The reaction proceeds with high yields and good enantioselectivity. acs.org The proposed mechanism involves the deprotonation of the β-keto ester by the basic quinuclidine nitrogen to form a chiral enolate-alkaloid complex. The C9-hydroxyl group of the catalyst then directs the incoming peroxide electrophile to one face of the enolate, thereby controlling the stereochemistry of the C-O bond formation. researchgate.net This method has been successfully applied to a range of cyclic β-keto esters, furnishing the corresponding α-hydroxy-β-keto esters in up to 80% enantiomeric excess (ee). acs.org
| Substrate (β-Keto Ester) | Oxidant | Yield (%) | ee (%) |
| 5-Chloro-1-oxoindan-2-carboxylic acid methyl ester | CHP | 88 | 80 |
| 1-Oxoindan-2-carboxylic acid methyl ester | CHP | 92 | 77 |
| 6-Methoxy-1-oxoindan-2-carboxylic acid methyl ester | CHP | 85 | 78 |
| 1-Oxotetralin-2-carboxylic acid methyl ester | CHP | 95 | 72 |
Data derived from studies using dihydroquinine, the pseudo-enantiomer of hydroquinidine, which demonstrates the catalytic principle of this scaffold. acs.org
The Strecker reaction is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. organic-chemistry.orgwikipedia.org These products are valuable intermediates for the synthesis of α-amino acids. drugfuture.com A catalytic, asymmetric version of the Strecker reaction using secondary amines was developed utilizing hydroquinine as the chiral catalyst. mdpi.comresearchgate.net
This protocol facilitates the reaction between various aldehydes and a secondary amine in the presence of sodium fluoride, delivering chiral α-aminonitriles in excellent yields and high enantioselectivities. researchgate.netscilit.com The catalytic system has been reported to achieve yields up to 95% and enantiomeric ratios as high as 94:6. researchgate.net This methodology proved effective for the synthesis of an intermediate for (S)-clopidogrel, a widely used antiplatelet agent. researchgate.netscilit.com
| Aldehyde | Secondary Amine | Yield (%) | Enantiomeric Ratio (er) |
| Benzaldehyde | Morpholine | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Morpholine | 95 | 93:7 |
| 2-Chlorobenzaldehyde | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 90 | 94:6 |
| 4-Methoxybenzaldehyde | Morpholine | 93 | 91:9 |
| 2-Naphthaldehyde | Morpholine | 90 | 90:10 |
Data derived from studies using hydroquinine, demonstrating the catalytic principle. researchgate.net
Chiral dithioketals are important structural motifs in organic synthesis and medicinal chemistry. A highly enantioselective method for synthesizing these compounds involves the asymmetric sulfenylation of sulfur-based nucleophiles, catalyzed by dihydroquinine. nih.gov This reaction represents the first highly enantioselective synthesis of structurally diverse chiral dithioketals through this catalytic approach. nih.gov The use of a Cinchona alkaloid derivative provides a cost-effective and efficient means to access these valuable sulfur-containing chiral molecules. nih.gov Derivatives of dihydroquinidine, such as (DHQD)₂PYR, are also known to be effective in catalyzing sulfenylation reactions. buchler-gmbh.com
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most fundamental C-C bond-forming reactions in organic chemistry. Hydroquinidine derivatives are powerful organocatalysts for enantioselective Michael additions. buchler-gmbh.com Dimeric Cinchona alkaloid catalysts based on the dihydroquinidine scaffold, such as (DHQD)₂AQN and (DHQD)₂PHAL, are particularly well-suited for these transformations. buchler-gmbh.com
For instance, cinchona alkaloids have been used in the desymmetrizing Michael addition of 1,3-dicarbonyl compounds to N-arylmaleimides. nih.gov In these reactions, the catalyst activates the nucleophile by forming a hydrogen-bonded complex, while the basic nitrogen interacts with the Michael acceptor, directing the nucleophile to attack a specific prochiral face of the substrate, thereby establishing the stereochemistry of the product. nih.gov
Asymmetric hydroxyalkylation reactions are crucial for the synthesis of chiral alcohol-containing compounds. Hydroquinidine and its parent alkaloid, hydroquinine, have been shown to catalyze the asymmetric Friedel-Crafts hydroxyalkylation of indoles. researchgate.netresearchgate.net
In a model reaction, hydroquinine catalyzed the addition of indole (B1671886) to ethyl glyoxylate (B1226380) to produce the corresponding chiral hydroxy ester derivative. researchgate.netresearchgate.net The reaction's efficiency and enantioselectivity were found to be dependent on the solvent used, with non-polar solvents generally providing better results. This application demonstrates the ability of the hydroquinidine scaffold to organize both the nucleophilic indole and the electrophilic aldehyde to achieve high stereocontrol in C-C bond formation. researchgate.net
| Solvent | Yield (%) | ee (%) |
| Toluene | 82 | 80 |
| Dichloromethane (DCM) | 99 | 71 |
| Tetrahydrofuran (B95107) (THF) | 99 | 49 |
| Diethyl ether | 99 | 66 |
| Acetonitrile | 99 | 23 |
Data for the hydroquinine-catalyzed hydroxyalkylation of indole with ethyl glyoxylate. researchgate.net
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov Hydroquinidine-based ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenations of various prochiral substrates, such as quinolines. nih.govdicp.ac.cn
In the presence of an iridium catalyst and a chiral diphosphine ligand like (R)-MeO-BiPhep, the addition of a Brønsted acid such as triflic acid (TfOH) has been shown to significantly improve both the reaction rate and the enantioselectivity. dicp.ac.cn For the asymmetric hydrogenation of 2-substituted quinolines, the use of an iridium precursor, a chiral ligand, and piperidine·4TfOH as an activator in a solvent like tetrahydrofuran (THF) can lead to excellent yields and high enantioselectivities. dicp.ac.cn The specific enantiomer obtained can sometimes be controlled by the choice of solvent. nih.gov For instance, in certain Ir-catalyzed asymmetric hydrogenations, using a toluene/dioxane solvent mixture can favor the formation of the (R)-enantiomer, while switching to ethanol (B145695) can yield the (S)-enantiomer. nih.gov
The nature of the substituent on the quinoline (B57606) ring can influence both the reactivity and the enantioselectivity of the hydrogenation. dicp.ac.cn Generally, substrates with different alkyl or aryl groups at the 2-position can be hydrogenated to their corresponding chiral tetrahydroquinolines with high efficiency and stereocontrol. dicp.ac.cn
Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines
| Substrate (2-Substituted Quinoline) | Chiral Ligand | Activator | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Methylquinoline | (R)-SegPhos | piperidine·4TfOH | THF | >99 | 92 |
| 2-Ethylquinoline | (R)-SegPhos | piperidine·4TfOH | THF | >99 | 91 |
| 2-Propylquinoline | (R)-SegPhos | piperidine·4TfOH | THF | >99 | 90 |
| 2-Phenylquinoline | (R)-SegPhos | piperidine·4TfOH | THF | 99 | 78 |
Data compiled from a study on the asymmetric hydrogenation of quinolines activated by Brønsted acids. dicp.ac.cn
Influence of Hydroquinidine Structure on Catalytic Enantioselectivity
The structure of the hydroquinidine ligand is a critical determinant of enantioselectivity in asymmetric catalysis. Modifications to the core structure can have a profound impact on the steric and electronic environment of the catalytic center, thereby influencing the facial selectivity of the substrate's approach.
A key area of modification is the C9-hydroxyl group, which can be derivatized to create a range of ether or ester ligands. A prominent example is the family of ligands used in the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.org In this reaction, dimeric cinchona alkaloid derivatives, such as (DHQD)2PHAL, which is derived from hydroquinidine, are used as chiral ligands for an osmium catalyst. wikipedia.orgscispace.com
The choice between hydroquinidine (DHQD) and its pseudo-enantiomer, dihydroquinine (DHQ), as the ligand backbone dictates the absolute configuration of the resulting diol product. wikipedia.org This predictable stereochemical outcome is a cornerstone of the Sharpless AD reaction. The phthalazine (B143731) (PHAL) linker in (DHQD)2PHAL creates a binding pocket that orients the olefin substrate for a highly enantioselective attack by the osmium tetroxide. wikipedia.org
Furthermore, the quinuclidine nitrogen of hydroquinidine plays a crucial role in coordinating to the metal center. The steric bulk and electronic properties of the substituents on the quinuclidine ring system can be altered to fine-tune the catalytic activity and enantioselectivity. The rigidity of the hydroquinidine framework ensures the effective transfer of chirality from the ligand to the substrate during the catalytic cycle.
Catalyst Design and Recovery Strategies
While homogeneous catalysts, including those based on hydroquinidine, often exhibit high activity and selectivity, their separation from the reaction products and subsequent reuse can be challenging and costly. rsc.orgmdpi.com This has driven the development of strategies for catalyst recovery and recycling, which are crucial for the economic and environmental sustainability of industrial chemical processes. evonik.comnih.gov
One effective approach is the immobilization of the catalyst on a solid support, which transforms a homogeneous catalyst into a heterogeneous one. lucp.net This allows for easy separation of the catalyst from the reaction mixture by simple filtration. numberanalytics.comnumberanalytics.com For instance, hydroquinidine derivatives can be anchored to polymers or mesoporous silica (B1680970), creating a solid-supported catalyst that can be recovered and reused for multiple reaction cycles. mdpi.com
Another advanced strategy involves the use of size-enlarged catalysts coupled with organic solvent nanofiltration (OSN) . rsc.orgmdpi.cometernalproject.eu In this method, the hydroquinidine-based catalyst is chemically modified to increase its molecular weight, for example, by attaching it to a larger molecule or a soluble polymer. mdpi.com After the reaction is complete, the reaction mixture is passed through a nanofiltration membrane. rsc.org The larger catalyst molecules are retained by the membrane, while the smaller product molecules pass through, allowing for the separation and recovery of the catalyst. rsc.orgeternalproject.eueternalproject.eu This technique allows for the recycling of the homogeneous catalyst system without altering its immediate chemical environment, thus preserving its high activity and selectivity. rsc.org
Future Directions and Emerging Research Avenues for Hydroquinidine
Exploration of Novel Synthetic Pathways and Analog Design
While hydroquinidine is a naturally derived alkaloid, research into novel synthetic pathways is crucial for creating structural analogs with enhanced or novel properties. tubitak.gov.tr Current efforts in related fields focus on the enantioselective synthesis of complex nitrogen-containing heterocycles like quinolizidines and indolizidines. ub.edubeilstein-journals.orgresearchgate.net Methodologies such as the use of phenylglycinol-derived lactams provide versatile scaffolds for constructing these core structures enantioselectively. ub.edu
The synthesis of dihydroquinoline and quinoline (B57606) derivatives, which form the core of hydroquinidine, is an active area of research. nih.gov Synthetic strategies often involve multi-component reactions, for instance, the reaction of anilines, aromatic aldehydes, and a suitable quinone in the presence of a catalyst. nih.gov Another approach involves the derivatization of aza-ortho-quinone methide intermediates. researchgate.net The design of new analogs focuses on modifying key positions on the quinoline ring or the quinuclidine (B89598) nucleus to modulate activity. For example, the synthesis of fluorinated indolizidinone derivatives has been achieved through an enantioselective intramolecular aza-Michael reaction, followed by ring-closing metathesis, demonstrating the potential to introduce novel functionalities. nih.gov The development of such synthetic methodologies is essential for generating a library of hydroquinidine analogs for screening in various biological and catalytic systems. nih.govmdpi.com
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insight
To fully understand and predict the behavior of hydroquinidine and its analogs, advanced analytical and computational methods are indispensable. Density Functional Theory (DFT) calculations are increasingly being employed to investigate the structural and electronic properties of quinoline-containing molecules. mdpi.comresearchgate.net These computational studies can determine the most stable conformers, analyze intramolecular interactions like hydrogen bonding, and predict reactivity. researchgate.netmdpi.com For instance, DFT studies on related molecules have been used to elucidate reaction mechanisms, such as the tandem aza-Michael addition/intramolecular cyclization, by calculating the relative energies of intermediates and transition states. mdpi.com
Combining DFT with experimental data from spectroscopic techniques provides a powerful tool for mechanistic elucidation. mdpi.com Such computational approaches can help rationalize the outcomes of catalytic reactions and guide the design of more efficient catalysts. youtube.comfrontiersin.org In silico docking and molecular dynamics simulations are also being used to explore the binding modes of quinoline derivatives with biological targets like enzymes and receptors. nih.goveurekaselect.com These studies can predict binding affinities and identify key interactions, offering insights that can accelerate the development of molecules with improved therapeutic profiles. nih.gov Future research will likely see an increased use of these integrated computational and spectroscopic approaches to unravel the complex structure-activity relationships of hydroquinidine.
Further Elucidation of Ion Channel and Enzyme Interaction Specificity
Hydroquinidine's primary pharmacological effect stems from its ability to block cardiac ion channels. patsnap.comtargetmol.com It is known to inhibit both fast inward sodium channels and delayed rectifier potassium currents (IKr and IKs), which underlies its antiarrhythmic activity. patsnap.com The interaction with the hERG potassium channel, which conducts the IKr current, is of particular interest due to the channel's susceptibility to blockade by a wide range of drugs. nih.gov The specificity of this interaction is a key area of ongoing research. Studies have shown that the drug-induced internalization of the Kv1.5 potassium channel, which is selectively expressed in the atria, is subunit-dependent, suggesting a high degree of specificity. nih.gov Quinidine (B1679956), a close relative of hydroquinidine, was shown to induce internalization of Kv1.5 but not other channels like Kv4.2 or Kv2.1. nih.gov
Future research will aim to map the precise binding sites of hydroquinidine on these channel proteins. frontiersin.org Understanding these molecular interactions in greater detail could explain its efficacy in channelopathies like Brugada syndrome and short QT syndrome. nih.govnih.gov Beyond ion channels, the interaction of hydroquinidine with metabolic enzymes is also significant. Like its diastereomer quinidine, it is metabolized by cytochrome P450 enzymes, particularly CYP3A4, and can also act as an inhibitor of these enzymes, leading to potential drug-drug interactions. drugbank.com A deeper understanding of its interaction specificity with both ion channels and enzymes is critical for designing safer and more effective therapeutic agents and for predicting its effects in complex biological systems.
Development of New Asymmetric Catalytic Systems with Enhanced Selectivity
Cinchona alkaloids, including hydroquinidine and its parent compounds, are renowned for their application as catalysts in asymmetric synthesis. They are capable of promoting a wide range of chemical transformations with high enantioselectivity. rsc.org Research is focused on developing novel catalytic systems based on these scaffolds to achieve even higher levels of selectivity and broader substrate scope. nih.gov This involves the design and synthesis of new alkaloid derivatives that can be fine-tuned for specific reactions. nih.gov
For example, hydroquinine-derived primary amines have been explored as catalysts in enantioselective intramolecular aza-Michael reactions. nih.gov Advances in the field include the development of bifunctional peptidyl guanidine (B92328) catalysts and sulfamide-substituted Cinchona alkaloids for the atroposelective synthesis of complex molecules and the asymmetric addition of azides to meso-anhydrides, respectively. rsc.orgnih.gov The goal is to create catalytic systems that are not only highly selective but also robust and applicable to a wide array of synthetic challenges, from the creation of chiral piperidines to complex fused heterocyclic systems. researchgate.netmdpi.comresearchgate.net The continued evolution of hydroquinidine-based catalysts holds significant promise for the efficient and environmentally friendly synthesis of enantiopure pharmaceuticals and fine chemicals. researchgate.net
Investigation of Broader Biological Activities and Their Molecular Underpinnings
A significant emerging research area for hydroquinidine is the exploration of its broader biological activities, particularly its potential as an anticancer agent. tubitak.gov.trmedchemexpress.com Recent studies have demonstrated that hydroquinidine exhibits potent antineoplastic effects across a variety of cancer cell lines, including breast, ovarian, colon, pancreatic, hepatocellular, and non-small cell lung cancer. nih.govnih.govresearchgate.netnih.gov This anticancer activity appears to be linked to its function as an ion channel blocker. tubitak.gov.trnih.gov
Research indicates that hydroquinidine can inhibit cancer cell growth by inducing cell-cycle arrest and stimulating apoptosis (programmed cell death). nih.govresearchgate.net In studies on breast and ovarian cancer cells, hydroquinidine treatment led to a significant decrease in cell viability, colony formation, and migration capacity. tubitak.gov.trnih.gov Proteomic analysis of treated cancer cells revealed downregulation of proteins involved in the cell cycle (like CDK1, MCM2, MCM7) and upregulation of pathways related to apoptosis and ferroptosis. tubitak.gov.trnih.gov Similarly, in lung cancer cells, hydroquinidine treatment resulted in the downregulation of genes involved in cell division and survival, while upregulating genes that promote cell cycle arrest and apoptosis. nih.gov These findings suggest that hydroquinidine's ability to limit cancer growth is multifaceted. researchgate.net Further investigation into the specific molecular targets and pathways affected by hydroquinidine is crucial to validate its potential as a novel anticarcinogenic agent. nih.govnih.govabmole.com
Compound Information Table
| Compound Name | Class/Type | CAS Number | Molecular Formula |
| Hydroquinidine | Cinchona Alkaloid, Antiarrhythmic | 1435-55-8 | C₂₀H₂₆N₂O₂ |
| Quinine (B1679958) | Cinchona Alkaloid | 130-95-0 | C₂₀H₂₄N₂O₂ |
| Quinidine | Cinchona Alkaloid, Antiarrhythmic | 56-54-2 | C₂₀H₂₄N₂O₂ |
| (S)-TRIP | Chiral Phosphoric Acid Catalyst | 351986-91-3 | C₃₁H₂₀F₃O₄P |
| CDK1 | Cyclin-Dependent Kinase 1 | Not Applicable | Not Applicable |
| MCM2 | Minichromosome Maintenance Complex Component 2 | Not Applicable | Not Applicable |
| MCM7 | Minichromosome Maintenance Complex Component 7 | Not Applicable | Not Applicable |
Summary of Recent Research Findings on Hydroquinidine's Anticancer Activity
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Breast Cancer | MCF-7 | Decreased cell viability, colony formation, and migration; induced cell-cycle inhibition and apoptosis. | tubitak.gov.trnih.gov |
| Ovarian Cancer | SKOV-3 | Reduced cell viability, colony-forming ability, and tumorigenicity; induced apoptosis. | tubitak.gov.trnih.gov |
| Non-small Cell Lung Cancer | A549 | Significantly decreased colony formation and tumorigenicity; inhibited proliferation and increased cell death. | nih.gov |
| Colon, Pancreatic, Hepatocellular Carcinoma | HCT-8, MIA PaCa-2, SK-HEP-1 | Decreased colony-forming ability, migration, and tumorigenicity; stimulated cellular death. | researchgate.netnih.gov |
Q & A
Q. What experimental models are commonly used to evaluate Hydroquinidine’s antiarrhythmic mechanisms, and how are they optimized for reproducibility?
Hydroquinidine’s activity on potassium channels (e.g., TREK-1/TREK-2) is typically studied using patch-clamp electrophysiology in transfected cell lines (EC50: 13.7 μM and 5.9 μM, respectively) . In vivo models often employ ECG monitoring in rodents to assess QT interval prolongation, with dosage adjustments based on plasma concentration monitoring (e.g., 8–12 mg/kg/day in humans) . To ensure reproducibility, follow NIH guidelines for preclinical studies, including detailed reporting of animal strain, dosing protocols, and statistical power calculations .
Q. Which pharmacokinetic parameters are critical for designing Hydroquinidine studies, and how are they quantified?
Key parameters include plasma half-life (6–8 hours in humans), protein binding (>85%), and bioavailability (60–70% orally). Quantification methods involve high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for plasma concentration measurements . Researchers should validate assays using spiked control samples and report coefficients of variation (<10%) to meet journal standards for experimental rigor .
Q. How do researchers differentiate Hydroquinidine’s effects from its parent compound, Quinidine, in electrophysiological studies?
Hydroquinidine exhibits higher specificity for delayed rectifier potassium channels (IKs) compared to Quinidine. Experimental designs should include parallel assays with both compounds at equimolar concentrations, using isolated cardiomyocytes or Langendorff-perfused hearts. Statistical analysis of action potential duration (APD90) and effective refractory periods (ERP) can isolate differential effects .
Advanced Research Questions
Q. How can contradictory findings on Hydroquinidine’s efficacy in Brugada syndrome be resolved methodologically?
Discrepancies in clinical outcomes (e.g., 50–70% arrhythmia suppression rates) may stem from patient heterogeneity or dosing variability . To address this, researchers should:
- Conduct subgroup analyses based on genetic markers (e.g., SCN5A mutations).
- Use adaptive clinical trial designs with therapeutic drug monitoring (TDM) to maintain plasma levels within 1.5–3.0 μg/mL .
- Perform meta-analyses of pooled data from studies like NCT00927732 and Hermida et al. (2004) .
Q. What strategies optimize Hydroquinidine’s experimental protocols for in vitro-to-in vivo translation?
- Dose-Response Calibration: Use Hill equation modeling to correlate in vitro EC50 values (e.g., 5.9 μM for TREK-2) with effective plasma concentrations in vivo .
- Species-Specific Metabolism: Account for cytochrome P450 (CYP2D6) polymorphisms in humanized mouse models to predict metabolic clearance .
- Data Transparency: Publish raw electrophysiological traces and pharmacokinetic datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address variability in Hydroquinidine’s arrhythmogenic risk across preclinical studies?
Variability often arises from differences in experimental conditions (e.g., pacing rates, electrolyte concentrations). Mitigation strategies include:
- Standardizing protocols using guidelines from the Journal of the American College of Cardiology (e.g., fixed pacing at 1 Hz, 37°C bath temperature) .
- Incorporating positive controls (e.g., Dofetilide for QT prolongation) to validate assay sensitivity .
- Applying mixed-effects statistical models to account for inter-lab variability .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing Hydroquinidine’s dose-dependent effects in small cohorts?
For underpowered studies (n < 20), use non-parametric tests (e.g., Wilcoxon signed-rank) to compare pre- and post-treatment QTc intervals. Bayesian hierarchical models can pool data from multiple small trials, incorporating prior distributions from historical controls . Always report 95% confidence intervals and effect sizes to contextualize clinical significance .
Q. How can researchers ensure compliance with ethical and reproducibility standards in Hydroquinidine trials?
- Ethical Compliance: Follow IRB protocols for human studies, including informed consent for genetic testing in Brugada syndrome cohorts .
- Reproducibility: Adhere to the NIH’s preclinical checklist, detailing animal welfare compliance, randomization methods, and blinding protocols .
- Data Sharing: Deposit datasets in repositories like Dryad or Zenodo, citing accession numbers in publications .
Tables for Reference
| Parameter | Hydroquinidine | Quinidine | Source |
|---|---|---|---|
| Plasma Half-Life (hrs) | 6–8 | 6–8 | |
| Protein Binding (%) | >85 | 80–90 | |
| TREK-1 EC50 (μM) | 13.7 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
